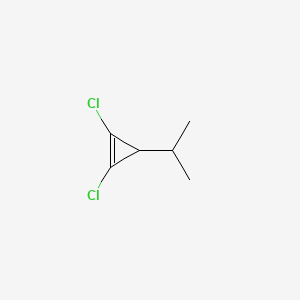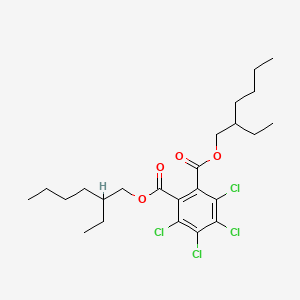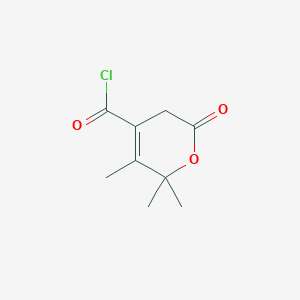
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride is a chemical compound known for its unique structure and reactivity. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride typically involves the reaction of 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of thionyl chloride remains a common choice for the chlorination step .
化学反応の分析
Types of Reactions
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction
Carboxylic Acids: Formed by oxidation
科学的研究の応用
5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophilic sites on other molecules .
類似化合物との比較
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Comparison
Compared to similar compounds, 5,6,6-Trimethyl-2-oxo-3,6-dihydro-2H-pyran-4-carbonyl chloride is unique due to its acyl chloride functional group. This group imparts distinct reactivity, making it more versatile in synthetic applications. The presence of the acyl chloride group allows for a wider range of chemical transformations compared to its nitrile counterparts .
特性
CAS番号 |
40945-50-4 |
|---|---|
分子式 |
C9H11ClO3 |
分子量 |
202.63 g/mol |
IUPAC名 |
5,6,6-trimethyl-2-oxo-3H-pyran-4-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-5-6(8(10)12)4-7(11)13-9(5,2)3/h4H2,1-3H3 |
InChIキー |
CAQCIHWKIDZBKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(=O)OC1(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
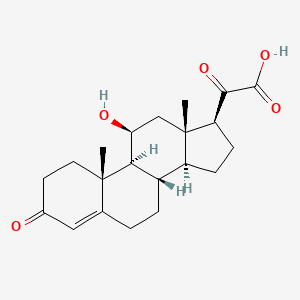
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

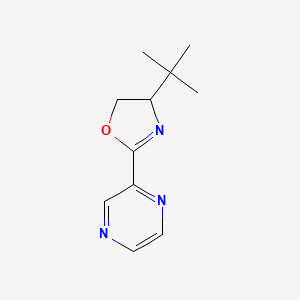
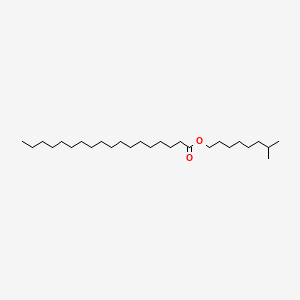
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 2-methylheptadecanoate](/img/structure/B13831058.png)
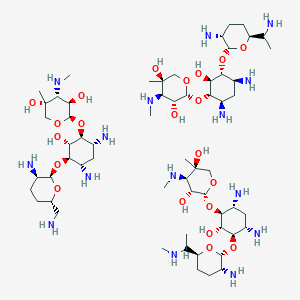
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B13831061.png)
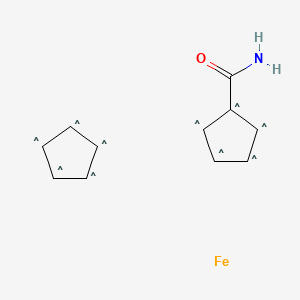
![(1S,4S,5R,9R,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadeca-10,14-diene-5-carboxylic acid](/img/structure/B13831066.png)

